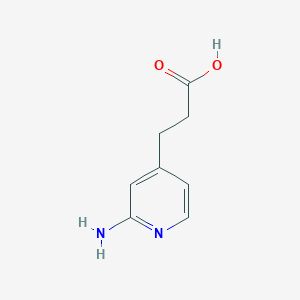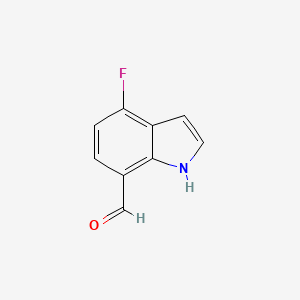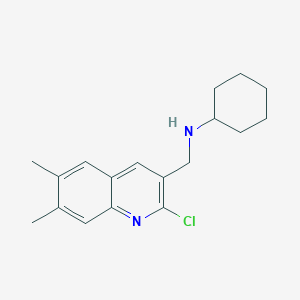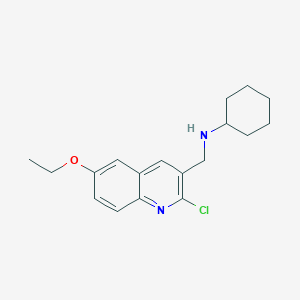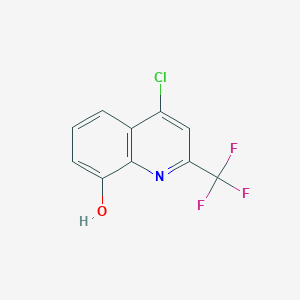
4-Chloro-2-(trifluoromethyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is a quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. Quinoline derivatives are known for their antibacterial properties and their ability to interact with various biological targets. The presence of a trifluoromethyl group can significantly alter the chemical and physical properties of these compounds, potentially leading to enhanced biological activity or altered photophysical properties .
Synthesis Analysis
The synthesis of quinoline derivatives with trifluoromethyl groups has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in obtaining compounds with antibacterial activity . Additionally, 4-Chloro-3-(trifluoromethyl)coumarin, a related compound, was synthesized via direct TMSCl-mediated acylation followed by treatment with POCl3, demonstrating the versatility of synthetic approaches to incorporate trifluoromethyl groups into quinoline structures .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with receptors. For example, the crystal structure of 2-[(4-Chloro-phenylamino)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure that belongs to the orthorhombic P space group . Similarly, the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines were determined, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangement of these compounds .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions that are essential for their functionalization and interaction with biological targets. For instance, 3-Trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . These reactions proceed under mild conditions and are facilitated by the amide group in the compound acting as an acid component and a reversible oxygen nucleophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives were synthesized, and their aluminum complexes exhibited strong fluorescence emission, with quantum yields enhanced compared to the parent compound. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) helped to investigate the electronic structures and photophysical properties of these complexes . Additionally, quinolin-8-yl 4-chlorobenzoate was synthesized and characterized, with its crystal structure featuring various intermolecular interactions that contribute to its solid-state conformation and properties .
科学的研究の応用
Synthesis and Structural Studies
Synthesis and Characterization : 4-Chloro-2-(trifluoromethyl)quinolin-8-ol has been synthesized and characterized, demonstrating its potential as a precursor in chemical synthesis. For instance, the synthesis of 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol was achieved through condensation and reduction processes, showcasing the compound's utility in creating planar molecular structures with specific orthorhombic configurations (Shangguan Peng-cheng, 2011).
Coordination Compounds : The compound has been utilized in the creation of low-dimensional coordination compounds, such as palladium(II) complexes with halogenated quinolin-8-ol derivatives. These complexes display interesting structural properties and stability, highlighting the compound's role in the development of new materials with potential applications in catalysis and material science (P. Vranec & I. Potočňák, 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Research has shown that derivatives of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol possess significant antimicrobial and antifungal activities. Novel quinoline derivatives containing 1,2,4-triazole moieties were synthesized and demonstrated to exhibit very good antimicrobial activity, comparable to standard drugs, at minimal inhibitory concentrations (Sumesh Eswaran, A. V. Adhikari, & N. S. Shetty, 2009).
Corrosion Inhibition
- Corrosion Inhibition : New bis-quinolin-8-ols derivatives, including compounds related to 4-Chloro-2-(trifluoromethyl)quinolin-8-ol, have been explored for their corrosion inhibition properties on steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials against corrosion, thereby extending their life and reducing maintenance costs (M. El faydy et al., 2021).
Anticancer Studies
- Anticancer Potential : A comparative theoretical and experimental study on a novel tri-quinoline system, which includes 4-Chloro-2-(trifluoromethyl)quinolin-8-ol, provided insights into its anticancer properties. The compound showed higher cytotoxicity in human cervical cancer cell lines compared to human breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs (Kasirajan Gayathri et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDUTTVQCFPKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)



![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)




